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Compound of Interest

Compound Name: (R)-Odafosfamide

Cat. No.: B15612225 Get Quote

(R)-Odafosfamide, also known as OBI-3424, is a first-in-class small molecule prodrug that is

selectively activated by the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). This

targeted activation mechanism allows for the specific delivery of a potent DNA alkylating agent

to cancer cells overexpressing AKR1C3, potentially minimizing off-target toxicity. This technical

guide provides a comprehensive overview of (R)-Odafosfamide, its mechanism of action,

target patient populations, preclinical and clinical data, and relevant experimental protocols.

Core Concepts
(R)-Odafosfamide is a nitrogen mustard prodrug designed for precision oncology. Its activation

is dependent on the presence of AKR1C3, an enzyme that is overexpressed in a variety of

solid and hematological malignancies, including T-cell acute lymphoblastic leukemia (T-ALL),

hepatocellular carcinoma (HCC), and castrate-resistant prostate cancer (CRPC).[1][2] This

enzyme-specific activation distinguishes (R)-Odafosfamide from traditional alkylating agents

that are non-selective.[3]

Upon entering a cancer cell with high AKR1C3 expression, (R)-Odafosfamide is reduced by

AKR1C3 in the presence of the cofactor NADPH. This enzymatic reaction releases the active

cytotoxic metabolite, OBI-2660, a potent bis-alkylating agent.[4][5] OBI-2660 then forms intra-

and inter-strand DNA crosslinks, leading to irreparable DNA damage and subsequent cancer

cell death.[3][4]
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The primary target patient populations for (R)-Odafosfamide are those with tumors

characterized by high levels of AKR1C3 expression. Preclinical and clinical studies have

focused on the following malignancies:

T-cell Acute Lymphoblastic Leukemia (T-ALL) and T-cell Lymphoblastic Lymphoma (T-LBL):

T-ALL has been identified as a tumor type with significantly high AKR1C3 expression.[6][7]

Preclinical studies using patient-derived xenografts (PDXs) have demonstrated profound in

vivo efficacy of (R)-Odafosfamide against T-ALL.[7] A Phase I/II clinical trial (NCT04315324)

is currently evaluating the safety and efficacy of (R)-Odafosfamide in patients with relapsed

or refractory T-ALL/T-LBL.[8][9][10]

Hepatocellular Carcinoma (HCC): HCC is another malignancy known to have a high

prevalence of AKR1C3 overexpression.[3][11] (R)-Odafosfamide has been investigated in a

Phase 1/2 clinical trial (NCT03592264) for patients with advanced solid tumors, including

HCC.[3][12]

Castrate-Resistant Prostate Cancer (CRPC): AKR1C3 is known to be adaptively upregulated

in prostate cancer cells following anti-androgen therapies, making CRPC a rational target for

(R)-Odafosfamide.[3] This indication was also included in the Phase 1/2 solid tumor trial

(NCT03592264).[3][12]

Other Solid Tumors: The clinical development of (R)-Odafosfamide has also included a

"basket" cohort for other solid tumors exhibiting high AKR1C3 expression, as determined by

immunohistochemistry.[12] Analysis of The Cancer Genome Atlas (TCGA) database

indicates that AKR1C3 expression is also significantly elevated in various other tumors, such

as lung squamous cell carcinoma and kidney renal clear cell carcinoma.[13]
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Cancer Type Model Key Findings Reference

T-cell Acute

Lymphoblastic

Leukemia (T-ALL)

T-ALL Cell Lines

Potent cytotoxicity

with IC50 values in

the low nM range.

[7]

T-ALL Patient-Derived

Xenografts (PDXs)

Median IC50 of 9.7

nM.
[7]

In vivo T-ALL PDX

models

Significant

prolongation of event-

free survival and

disease regression

observed.

[7]

B-cell Acute

Lymphoblastic

Leukemia (B-ALL)

B-ALL Patient-Derived

Xenografts (PDXs)

Median IC50 of 60.3

nM.
[7]

Lung Cancer H460 cell line

Potent cytotoxicity

with an IC50 of 4.0

nM.

[2]

Hepatoblastoma

Patient-Derived

Xenograft (PDX)

models

Showed promising

preclinical activity,

inducing objective

responses.

[11]

Clinical Trial Data for (R)-Odafosfamide (NCT03592264 -
Phase 1 Solid Tumor)
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Parameter Details Reference

Study Design

Phase 1, open-label, dose-

escalation study in patients

with advanced solid tumors.

[1][6]

Patient Population

39 adult patients with

advanced or metastatic solid

tumors.

[6]

Dosing Schedule A (Days 1 &

8 of a 21-day cycle)

Doses: 1, 2, 4, 6, 8, or 12

mg/m²
[1][6]

Maximum Tolerated Dose

(MTD): 8 mg/m²
[6]

Dose-Limiting Toxicities (DLTs)

at 12 mg/m²: Grade 3-4

thrombocytopenia and anemia.

[1][6]

Dosing Schedule B (Day 1 of a

21-day cycle)
Doses: 8, 10, 12, or 14 mg/m² [1][6]

MTD: Not reached at the

maximum tested dose of 14

mg/m².

[1][6]

Recommended Phase 2 Dose

(RP2D): 12 mg/m²
[1][6]

Most Common Treatment-

Related Adverse Events

(TRAEs)

Anemia (64%),

thrombocytopenia (51%),

nausea (26%), and fatigue

(21%).

[6]

Efficacy

Best confirmed response:

Stable disease in 21 of 33

evaluable patients (64%). One

patient had a partial response.

[1]

Trial Status The Phase 2 portion of this

trial was terminated in March

[14]
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Caption: Activation cascade of (R)-Odafosfamide in an AKR1C3-positive cancer cell.

Patient-Derived Xenograft (PDX) Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15612225?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

